OGT 2115
概要
説明
OGT 2115は、ヘパラン硫酸の分解に関与する酵素であるヘパランアーゼに対して強力な阻害効果を示すことが知られている化学化合物です。 この化合物は、顕著な抗血管新生作用を示し、癌研究や治療において貴重なツールとなっています 。 This compoundの化学名は2-[4-[[3-(4-ブロモフェニル)-1-オキソ-2-プロペニル]アミノ]-3-フルオロフェニル]-5-ベンゾオキサゾール酢酸です .
2. 製法
This compoundの合成は、ベンゾオキサゾールコアの調製から始まる複数段階の工程を含みます。合成経路には、通常、以下の手順が含まれます。
ベンゾオキサゾールコアの形成: これは、適切な前駆体を酸性または塩基性条件下で環化させることにより行われます。
ブロモフェニル基の導入: この段階では、パラジウム触媒によるクロスカップリング反応を用いて、ベンゾオキサゾールコアにブロモフェニル基をカップリングします。
フッ素化: フッ素原子の導入は、求電子フッ素化反応によって行われます。
最終カップリングとアセチル化: 最終段階では、フッ素化された中間体を適切な酢酸誘導体とカップリングし、続いてアセチル化してthis compoundを得ます
This compoundの工業的生産方法は広く文書化されていませんが、大規模生産用に最適化された同様の合成経路に従っている可能性があります。
科学的研究の応用
OGT 2115 has a wide range of scientific research applications, including:
Cancer Research: this compound is used to study the role of heparanase in tumor growth and metastasis.
Angiogenesis Studies: Due to its antiangiogenic properties, this compound is used to investigate the mechanisms of angiogenesis and develop antiangiogenic therapies
Drug Development: This compound serves as a lead compound for developing new heparanase inhibitors with improved efficacy and safety profiles.
Biological Research: It is used to study the biological functions of heparanase and its role in various physiological and pathological processes.
作用機序
OGT 2115は、主に細胞表面や細胞外マトリックスのヘパラン硫酸鎖を切断する酵素であるヘパランアーゼの活性を阻害することで効果を発揮します。 ヘパランアーゼを阻害することにより、this compoundはヘパラン硫酸の分解を防ぎ、それにより腫瘍細胞の浸潤と血管新生を抑制します .
関与する分子標的と経路には以下が含まれます。
ヘパランアーゼ阻害: this compoundは、ヘパランアーゼの活性部位に結合し、その酵素活性を阻害します。
ミトコンドリア経路: This compoundは、ミトコンドリア機能に影響を与えることが示されており、ミトコンドリア膜電位の低下と酸素消費の減少につながります.
6. 類似の化合物との比較
This compoundは、強力な抗血管新生作用とヘパラン硫酸の分解を阻害する能力により、ヘパランアーゼ阻害剤の中でユニークです。類似の化合物には以下が含まれます。
トラニラスト: ミトコンドリア機能も標的とする別の抗血管新生化合物.
コムブレタスタチンA4: 類似の抗血管新生作用を有するが、異なる分子標的を持つ化合物.
タリドミド: 抗血管新生効果で知られていますが、異なるメカニズムで作用します.
This compoundは、ヘパランアーゼの特異的な阻害と、ヘパランアーゼとミトコンドリア経路の両方を標的とする二重の役割により、癌研究や治療において貴重なツールとなっています .
生化学分析
Biochemical Properties
OGT 2115 plays a crucial role in biochemical reactions by inhibiting heparanase activity. Heparanase is an endo-β-D-glucuronidase that cleaves heparan sulfate, facilitating tumor cell invasion and metastasis. This compound inhibits heparanase with an IC50 of 0.4 μM, thereby preventing the degradation of heparan sulfate . Additionally, this compound exhibits anti-angiogenic properties with an IC50 of 1 μM, further contributing to its potential as an anti-cancer agent . The compound interacts with heparanase by binding to its active site, thereby blocking its enzymatic activity.
Cellular Effects
This compound has been shown to induce apoptosis in various cancer cell lines, including prostate cancer cells. The compound downregulates the expression of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein, leading to increased apoptosis . In prostate cancer cells, this compound inhibits cell viability in a dose-dependent manner, with IC50 values of 20.2 and 97.2 μM for PC-3 and DU-145 cells, respectively . Furthermore, this compound has been observed to enhance the chemotherapeutic response in triple-negative breast cancer cells by increasing extracellular ATP levels .
Molecular Mechanism
The molecular mechanism of this compound involves the inhibition of heparanase, which prevents the degradation of heparan sulfate in the extracellular matrix. This inhibition disrupts the tumor microenvironment, reducing tumor cell invasion and metastasis . Additionally, this compound downregulates MCL-1 protein expression, promoting apoptosis in cancer cells . The compound’s anti-angiogenic properties are attributed to its ability to inhibit heparan sulfate degradation, thereby preventing the formation of new blood vessels that supply nutrients to tumors .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation have been studied, with results indicating that this compound remains stable under various conditions . Long-term exposure to this compound has shown sustained inhibition of heparanase activity and continued induction of apoptosis in cancer cells . In in vivo studies, this compound significantly inhibited tumor growth in mouse models, demonstrating its potential for long-term therapeutic use .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In prostate cancer xenograft models, this compound administered at a dosage of 40 mg/kg significantly inhibited tumor growth and increased apoptosis in tumor tissues . Higher doses of this compound have been associated with increased anti-tumor activity, although potential toxic effects at very high doses have not been extensively studied . The compound’s efficacy and safety profile in animal models suggest its potential for further development as an anti-cancer agent.
Metabolic Pathways
This compound is involved in metabolic pathways related to heparan sulfate metabolism. By inhibiting heparanase, this compound prevents the breakdown of heparan sulfate, thereby maintaining the integrity of the extracellular matrix . This inhibition affects various cellular processes, including cell signaling, gene expression, and cellular metabolism. The compound’s interaction with heparanase and its downstream effects on metabolic pathways highlight its potential as a therapeutic agent for cancer treatment.
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. The compound is cell-permeable and can be administered orally, making it a convenient option for therapeutic use . Once inside the cells, this compound interacts with heparanase in the cytoplasm, inhibiting its activity and preventing the degradation of heparan sulfate . The compound’s distribution within tissues has been studied in animal models, with results indicating effective localization to tumor sites .
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with heparanase . The compound’s activity is influenced by its localization, as it needs to be in close proximity to heparanase to effectively inhibit its activity. Additionally, this compound may undergo post-translational modifications that affect its localization and function within cells . Understanding the subcellular localization of this compound is crucial for optimizing its therapeutic potential.
準備方法
The synthesis of OGT 2115 involves multiple steps, starting with the preparation of the benzoxazole core. The synthetic route typically includes the following steps:
Formation of the Benzoxazole Core: This involves the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Bromophenyl Group: This step involves the coupling of the bromophenyl group to the benzoxazole core using palladium-catalyzed cross-coupling reactions.
Fluorination: The introduction of the fluorine atom is achieved through electrophilic fluorination reactions.
Final Coupling and Acetylation: The final steps involve coupling the fluorinated intermediate with the appropriate acetic acid derivative and subsequent acetylation to yield this compound
Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for large-scale production.
化学反応の分析
OGT 2115は、以下を含む様々な化学反応を受けます。
酸化: this compoundは、特にベンゾオキサゾールコアで酸化反応を受ける可能性があり、酸化された誘導体の形成につながります。
還元: カルボニル基で還元反応が起こることがあり、それをアルコールに変換します。
置換: This compound中のブロモフェニル基は求核置換反応を受ける可能性があり、様々な置換された誘導体の形成につながります
これらの反応で使用される一般的な試薬と条件には以下が含まれます。
酸化剤: 過マンガン酸カリウム、過酸化水素。
還元剤: 水素化ホウ素ナトリウム、水素化アルミニウムリチウム。
求核剤: メトキシドナトリウム、tert-ブトキシドカリウム。
これらの反応から生成される主な生成物には、酸化されたベンゾオキサゾール誘導体、還元されたアルコール誘導体、および様々な置換されたベンゾオキサゾール化合物などがあります。
4. 科学研究への応用
This compoundは、以下を含む幅広い科学研究への応用を持っています。
癌研究: this compoundは、ヘパランアーゼが腫瘍の増殖と転移において果たす役割を研究するために使用されます。
血管新生研究: This compoundは、その抗血管新生作用により、血管新生のメカニズムを調査し、抗血管新生療法を開発するために使用されます
創薬: This compoundは、より優れた効力と安全性プロファイルを備えた新しいヘパランアーゼ阻害剤を開発するためのリード化合物として役立ちます.
生物学的研究: ヘパランアーゼの生物学的機能とその様々な生理的および病理学的過程における役割を研究するために使用されます.
類似化合物との比較
OGT 2115 is unique among heparanase inhibitors due to its potent antiangiogenic properties and ability to inhibit heparan sulfate degradation. Similar compounds include:
Tranilast: Another antiangiogenic compound that also targets mitochondrial function.
Combretastatin A4: A compound with similar antiangiogenic properties but different molecular targets.
Thalidomide: Known for its antiangiogenic effects, though it acts through different mechanisms.
This compound stands out due to its specific inhibition of heparanase and its dual role in targeting both heparanase and mitochondrial pathways, making it a valuable tool in cancer research and therapy .
特性
IUPAC Name |
2-[2-[4-[[(E)-3-(4-bromophenyl)prop-2-enoyl]amino]-3-fluorophenyl]-1,3-benzoxazol-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16BrFN2O4/c25-17-6-1-14(2-7-17)4-10-22(29)27-19-8-5-16(13-18(19)26)24-28-20-11-15(12-23(30)31)3-9-21(20)32-24/h1-11,13H,12H2,(H,27,29)(H,30,31)/b10-4+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKBXWNYXDMSFQU-ONNFQVAWSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)NC2=C(C=C(C=C2)C3=NC4=C(O3)C=CC(=C4)CC(=O)O)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16BrFN2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
495.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。